Dicyclopentylmethyl carbonochloridate
Description
Dicyclopentylmethyl carbonochloridate (chemical formula: C${11}$H${17}$ClO$_2$) is a chloroformate ester derived from dicyclopentylmethanol. Chloroformates (R-O-CO-Cl) are highly reactive acylating agents widely used in organic synthesis for introducing carbonate or carbamate groups. The dicyclopentylmethyl substituent imparts significant steric bulk, which influences its reactivity and stability compared to simpler chloroformates.
Properties
CAS No. |
91413-60-4 |
|---|---|
Molecular Formula |
C12H19ClO2 |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
dicyclopentylmethyl carbonochloridate |
InChI |
InChI=1S/C12H19ClO2/c13-12(14)15-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2 |
InChI Key |
NNPKEEIMBNODPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
[ \text{C}_5\text{H}_9\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{OCOCl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dicyclopentylmethanol is continuously fed into a reaction chamber containing phosgene. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dicyclopentylmethanol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Causes hydrolysis.
Major Products
The major products formed from these reactions include dicyclopentylmethyl esters, amides, and thioesters, depending on the nucleophile used.
Scientific Research Applications
Dicyclopentylmethyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the dicyclopentylmethyl group into target molecules.
Comparison with Similar Compounds
Comparison with Similar Carbonochloridate Compounds
The following table compares dicyclopentylmethyl carbonochloridate with structurally and functionally related carbonochloridates, emphasizing substituent effects, reactivity, and applications:
Key Findings:
Steric Effects : The dicyclopentylmethyl group reduces nucleophilic attack at the carbonyl carbon, making it less reactive than trichloromethyl or 4-nitrophenyl derivatives. This steric shielding is advantageous in selective acylations .
Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl carbonochloridate) enhance electrophilicity, while electron-donating groups (e.g., boronate in 5a–5c) stabilize intermediates for cross-coupling .
Stability : Bulky substituents like dicyclopentylmethyl improve stability against hydrolysis compared to aryl or aliphatic analogs, enabling storage under inert conditions .
Research Findings and Case Studies
- Synthetic Utility: Benzyl carbonochloridates (5a–5c) with boronate esters were synthesized via phosgenation of substituted benzyl alcohols. Their NMR spectra confirmed substituent-dependent chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Reactivity in Cross-Coupling: 1-Phenylethyl carbonochloridate demonstrated unique reactivity in nickel-catalyzed cross-electrophile coupling, achieving C–O bond activation with aryl iodides .
- Toxicity and Handling : Chloroformates are corrosive and moisture-sensitive. Safety protocols (e.g., anhydrous synthesis, PPE) are critical, as highlighted in safety data sheets for related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
